N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-cyanophenyl)ethanediamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide structure, with a cyanophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide typically involves the following steps:
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Formation of the Bithiophene Intermediate: : The bithiophene moiety can be synthesized through a coupling reaction of thiophene derivatives. A common method is the Stille coupling, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst.
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Attachment of the Ethyl Linker: : The bithiophene intermediate is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker.
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Formation of the Ethanediamide Structure: : The ethyl-linked bithiophene is reacted with an appropriate amine to form the ethanediamide structure. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
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Introduction of the Cyanophenyl Group: : Finally, the cyanophenyl group is introduced through a nucleophilic substitution reaction, where the ethanediamide intermediate reacts with a cyanophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
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Reduction: : Reduction of the cyanophenyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, leading to the formation of an amine derivative.
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Substitution: : The ethanediamide structure can participate in nucleophilic substitution reactions, particularly at the amide nitrogen. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted ethanediamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide is studied for its electronic properties. The bithiophene moiety is known for its ability to conduct electricity, making this compound a candidate for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Biology and Medicine
In biological and medicinal research, this compound’s structure suggests potential interactions with biological macromolecules. Its amide and cyanophenyl groups may allow it to act as a ligand for certain proteins or enzymes, making it a candidate for drug development studies.
Industry
In industry, the compound could be used in the development of advanced materials, particularly in the field of organic electronics. Its unique structure may impart desirable properties such as flexibility, conductivity, and stability, which are essential for the next generation of electronic devices.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide would depend on its specific application. In electronic devices, its action is primarily based on the movement of electrons through the bithiophene moiety. In biological systems, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-nitrophenyl)ethanediamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-methoxyphenyl)ethanediamide
- N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-fluorophenyl)ethanediamide
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-N’-(2-cyanophenyl)ethanediamide is unique due to the presence of the cyanophenyl group, which can significantly influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics or interactions with biological targets.
By comparing it with similar compounds, researchers can better understand the influence of different substituents on the compound’s properties and optimize it for various applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c20-12-13-4-1-2-5-15(13)22-19(24)18(23)21-10-9-14-7-8-17(26-14)16-6-3-11-25-16/h1-8,11H,9-10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNJXIYIJRPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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